Cas no 875306-20-0 (2-Bromo-6-iodo-4-(trifluoromethyl)aniline)
2-Bromo-6-iodo-4-(trifluoromethyl)aniline Chemical and Physical Properties
Names and Identifiers
-
- 2-Bromo-6-iodo-4-(trifluoromethyl)aniline
- Benzenamine,2-bromo-6-iodo-4-(trifluoromethyl)-
- PC9570
- QC-244
- 2-Bromo-4-(trifluoromethyl)-6-iodobenzenamine
- 2-Bromo-6-iodo-4-trifluoromethyl-phenylamine
- 4-Amino-3-bromo-5-iodobenzotrifluoride
- PubChem10079
- FBHITPHKKSCFNU-UHFFFAOYSA-N
- 3875AC
- FCH1323756
- 2-Bromo-6-iodo-4-trifluoromethylaniline
- BC003499
- AX8072063
- 2-bromo-6-iodo-4-(trifluoromethyl)-aniline
- 2-Bromo-6-iodo-4-(trifluoromethyl)benzenamine (ACI)
- 875306-20-0
- CS-0096832
- SY287733
- DTXSID00650529
- DB-077000
- DS-12733
- EN300-8160660
- AKOS016009593
- MFCD08458149
- SCHEMBL5176788
-
- MDL: MFCD08458149
- Inchi: 1S/C7H4BrF3IN/c8-4-1-3(7(9,10)11)2-5(12)6(4)13/h1-2H,13H2
- InChI Key: FBHITPHKKSCFNU-UHFFFAOYSA-N
- SMILES: FC(C1C=C(I)C(N)=C(Br)C=1)(F)F
Computed Properties
- Exact Mass: 364.85200
- Monoisotopic Mass: 364.852
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 0
- Complexity: 187
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 26
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 3.5
Experimental Properties
- Density: 2.238
- Boiling Point: 276.7°C at 760 mmHg
- Flash Point: 121.2°C
- Refractive Index: 1.601
- PSA: 26.02000
- LogP: 4.23590
2-Bromo-6-iodo-4-(trifluoromethyl)aniline Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H320-H335
- Warning Statement: P261-P280-P301+P312-P302+P352-P305+P351+P338
-
Hazardous Material Identification:
- Storage Condition:Keep in dark place,Inert atmosphere,2-8°C
2-Bromo-6-iodo-4-(trifluoromethyl)aniline Customs Data
- HS CODE:2921420090
- Customs Data:
China Customs Code:
2921420090Overview:
2921420090 Other aniline derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2921420090 aniline derivatives and their salts VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
2-Bromo-6-iodo-4-(trifluoromethyl)aniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-MZ902-1g |
2-Bromo-6-iodo-4-(trifluoromethyl)aniline |
875306-20-0 | 95+% | 1g |
913.0CNY | 2021-07-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-MZ902-200mg |
2-Bromo-6-iodo-4-(trifluoromethyl)aniline |
875306-20-0 | 95+% | 200mg |
240.0CNY | 2021-07-14 | |
| Chemenu | CM185970-1g |
2-Bromo-6-iodo-4-(trifluoromethyl)aniline |
875306-20-0 | 95% | 1g |
$138 | 2021-06-16 | |
| Chemenu | CM185970-5g |
2-Bromo-6-iodo-4-(trifluoromethyl)aniline |
875306-20-0 | 95% | 5g |
$421 | 2021-06-16 | |
| Alichem | A013020593-250mg |
2-Bromo-6-iodo-4-(trifluoromethyl)aniline |
875306-20-0 | 97% | 250mg |
$484.80 | 2023-08-31 | |
| Alichem | A013020593-500mg |
2-Bromo-6-iodo-4-(trifluoromethyl)aniline |
875306-20-0 | 97% | 500mg |
$855.75 | 2023-08-31 | |
| Alichem | A013020593-1g |
2-Bromo-6-iodo-4-(trifluoromethyl)aniline |
875306-20-0 | 97% | 1g |
$1504.90 | 2023-08-31 | |
| Apollo Scientific | PC9570-1g |
4-Amino-3-bromo-5-iodobenzotrifluoride |
875306-20-0 | 97% | 1g |
£42.00 | 2025-02-22 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B894733-250mg |
2-Bromo-6-iodo-4-(trifluoromethyl)aniline |
875306-20-0 | ≥95% | 250mg |
¥419.40 | 2022-09-02 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B894733-1g |
2-Bromo-6-iodo-4-(trifluoromethyl)aniline |
875306-20-0 | ≥95% | 1g |
¥983.70 | 2022-09-02 |
2-Bromo-6-iodo-4-(trifluoromethyl)aniline Suppliers
2-Bromo-6-iodo-4-(trifluoromethyl)aniline Related Literature
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Chen Long,Ying Dai,Jianwei Li,Hao Jin Nanoscale, 2020,12, 21124-21130
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Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
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Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
-
Jason Wan Lab Chip, 2020,20, 4528-4538
Additional information on 2-Bromo-6-iodo-4-(trifluoromethyl)aniline
2-Bromo-6-Iodo-4-(Trifluoromethyl)Aniline: A Comprehensive Overview
The compound 2-Bromo-6-Iodo-4-(Trifluoromethyl)Aniline (CAS No. 875306-20-0) is a highly specialized aromatic amine derivative with significant applications in organic synthesis and pharmaceutical research. This compound is characterized by its unique substitution pattern, featuring a bromine atom at the 2-position, an iodine atom at the 6-position, and a trifluoromethyl group at the 4-position of the aniline ring. The presence of these substituents imparts distinctive electronic and steric properties to the molecule, making it a valuable building block in the development of advanced chemical compounds.
Recent studies have highlighted the importance of halogenated aromatic amines like 2-Bromo-6-Iodo-4-(Trifluoromethyl)Aniline in medicinal chemistry. The trifluoromethyl group, known for its strong electron-withdrawing effect, enhances the stability and bioavailability of drug candidates. Meanwhile, the bromine and iodine substituents provide opportunities for further functionalization through nucleophilic aromatic substitution reactions, which are critical in drug design and optimization.
One of the most promising applications of 2-Bromo-6-Iodo-4-(Trifluoromethyl)Aniline lies in its use as an intermediate in the synthesis of heterocyclic compounds. Researchers have demonstrated that this compound can undergo cyclization reactions to form biologically active structures, such as pyridines and quinolones, which are widely used in antiviral and anticancer therapies. The ability to introduce diverse functional groups at specific positions on the aromatic ring makes this compound highly versatile in synthetic chemistry.
Moreover, 2-Bromo-6-Iodo-4-(Trifluoromethyl)Aniline has been employed in the development of fluorescent probes for bioimaging applications. The combination of halogen atoms and electron-withdrawing groups enhances the molecule's fluorescence properties, enabling its use in tracking cellular processes and detecting specific biomolecules with high sensitivity.
In terms of synthesis, 2-Bromo-6-Iodo-4-(Trifluoromethyl)Aniline is typically prepared through a multi-step process involving electrophilic substitution reactions on an aniline derivative. The introduction of bromine and iodine substituents requires careful control of reaction conditions to ensure regioselectivity and minimize side reactions. Recent advancements in catalytic methods have improved the efficiency and scalability of these syntheses, making this compound more accessible for large-scale applications.
The physical properties of 2-Bromo-6-Iodo-4-(Trifluoromethyl)Aniline are also worth noting. It has a melting point of approximately 185°C and is sparingly soluble in common organic solvents such as dichloromethane and ethyl acetate. Its solubility can be modulated by modifying substituent patterns or incorporating additional functional groups, further expanding its utility in various chemical systems.
Looking ahead, ongoing research is focused on leveraging the unique properties of 2-Bromo-6-Iodo-4-(Trifluoromethyl)Aniline for next-generation materials science applications. For instance, its use as a precursor for conducting polymers has shown potential in improving electronic device performance due to its high electron-withdrawing capacity and structural rigidity.
In conclusion, 2-Bromo-6-Iodo-4-(Trifluoromethyl)Aniline (CAS No. 875306-20-0) is a versatile compound with significant implications across multiple fields of chemistry and materials science. Its role as a key intermediate in drug discovery, synthetic chemistry, and advanced materials development underscores its importance as a fundamental building block in modern chemical research.
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